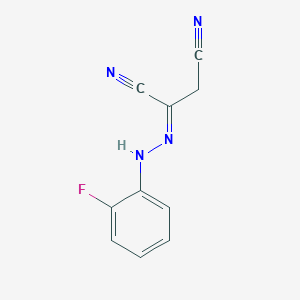
1-cyano-N-(2-fluorophenyl)methanecarbohydrazonoylcyanide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-cyano-N-(2-fluorophenyl)methanecarbohydrazonoylcyanide is a chemical compound with the molecular formula C9H5FN4 It is known for its unique structure, which includes a cyano group and a fluorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyano-N-(2-fluorophenyl)methanecarbohydrazonoylcyanide typically involves the reaction of 2-fluorobenzaldehyde with hydrazine hydrate, followed by the addition of cyanogen bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature and pH to optimize the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high yield.
化学反应分析
Types of Reactions
1-cyano-N-(2-fluorophenyl)methanecarbohydrazonoylcyanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The cyano and fluorophenyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学研究应用
1-cyano-N-(2-fluorophenyl)methanecarbohydrazonoylcyanide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 1-cyano-N-(2-fluorophenyl)methanecarbohydrazonoylcyanide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyano and fluorophenyl groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 1-cyano-N-(4-fluorophenyl)methanecarbohydrazonoylcyanide
- 1-cyano-N-(3-fluorophenyl)methanecarbohydrazonoylcyanide
- 1-cyano-N-(2-chlorophenyl)methanecarbohydrazonoylcyanide
Uniqueness
1-cyano-N-(2-fluorophenyl)methanecarbohydrazonoylcyanide is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can significantly influence its chemical properties and reactivity. This positional isomerism can lead to differences in biological activity and applications compared to its analogs.
属性
分子式 |
C10H7FN4 |
|---|---|
分子量 |
202.19 g/mol |
IUPAC 名称 |
(1Z)-2-cyano-N-(2-fluoroanilino)ethanimidoyl cyanide |
InChI |
InChI=1S/C10H7FN4/c11-9-3-1-2-4-10(9)15-14-8(7-13)5-6-12/h1-4,15H,5H2/b14-8- |
InChI 键 |
HUHGACGXAFDSRD-ZSOIEALJSA-N |
手性 SMILES |
C1=CC=C(C(=C1)N/N=C(/CC#N)\C#N)F |
规范 SMILES |
C1=CC=C(C(=C1)NN=C(CC#N)C#N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



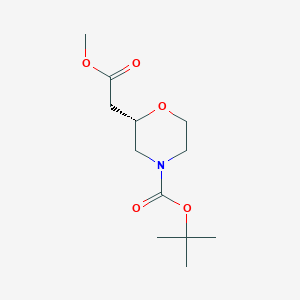
![(3R)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid](/img/structure/B13071033.png)
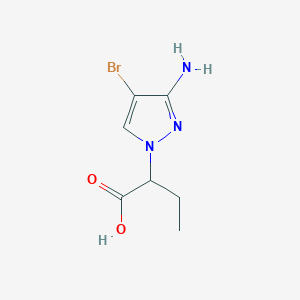
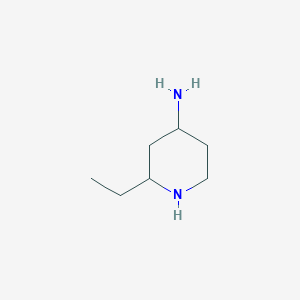
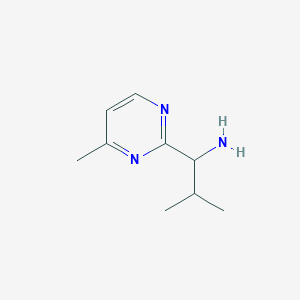
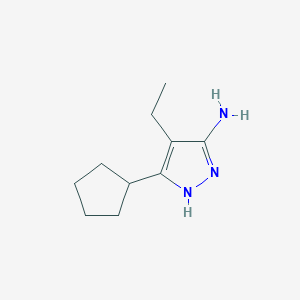
![Rac-N-[(2R,3R,4R)-2,4-dimethylpiperidin-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B13071065.png)
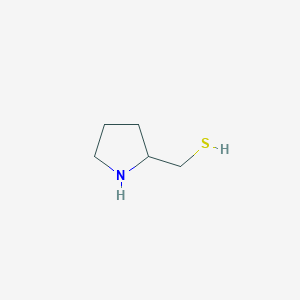
![2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol](/img/structure/B13071069.png)
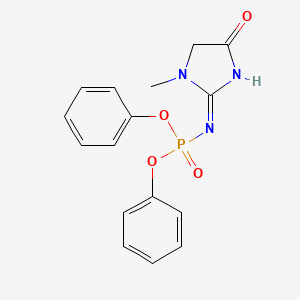

![2-Benzyl-5H,6H,7H,8H-imidazo[1,2-A]pyrazine](/img/structure/B13071078.png)
![7-(Difluoromethyl)-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13071090.png)
